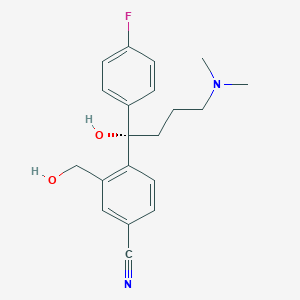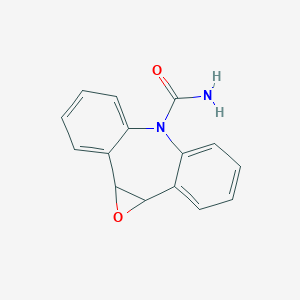
Chothyn
Vue d'ensemble
Description
Chothyn is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.
Applications De Recherche Scientifique
Chothyn has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a reagent in various chemical reactions and synthesis processes. Its stability and reactivity make it a valuable compound for developing new chemical compounds and materials.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can be used as a probe to investigate the mechanisms of various biological pathways.
Medicine: this compound has potential applications in medicine, particularly in drug development and delivery. Its unique properties allow for the design of novel therapeutic agents and drug delivery systems.
Industry: In industrial applications, this compound is used in the production of various materials and chemicals. Its stability and reactivity make it a valuable compound for manufacturing processes.
Mécanisme D'action
Target of Action
Choline citrate, also known as Chothyn, primarily targets the cholinergic system in the body. It is a precursor to the neurotransmitter acetylcholine , which plays a crucial role in many functions such as muscle movement, breathing, heart rate, learning, and memory . Choline is also a major part of the polar head group of phosphatidylcholine , a key component of cell membranes .
Mode of Action
Choline citrate interacts with its targets by being metabolized into acetylcholine and phosphatidylcholine . As a precursor to acetylcholine, it contributes to the synthesis of this neurotransmitter, thereby influencing nerve signal transmission . As a component of phosphatidylcholine, it contributes to the maintenance of cell membrane integrity, which is vital to all basic biological processes such as information flow, intracellular communication, and bioenergetics .
Biochemical Pathways
Choline citrate is involved in several biochemical pathways. It is metabolized into acetylcholine in the cholinergic pathway, influencing nerve signal transmission . It is also a major part of the polar head group of phosphatidylcholine , playing a role in lipid metabolism . Furthermore, choline can be converted into betaine , which serves as a methyl donor in the methionine cycle .
Pharmacokinetics
The pharmacokinetics of choline citrate involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, choline is rapidly absorbed and distributed throughout the body. It is metabolized in various tissues into compounds such as acetylcholine and phosphatidylcholine. Excess choline and its metabolites are excreted in the urine .
Result of Action
The action of choline citrate results in several molecular and cellular effects. It contributes to the synthesis of acetylcholine, thereby influencing nerve signal transmission and various functions controlled by the nervous system. It also contributes to the maintenance of cell membrane integrity, influencing cell function and communication . Furthermore, as a precursor to betaine, it contributes to methylation reactions, influencing gene expression and protein function .
Action Environment
The action, efficacy, and stability of choline citrate can be influenced by various environmental factors. For instance, the presence of other nutrients can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence its stability. It’s also worth noting that the gut microbiota can impact the metabolism of choline, potentially affecting its bioavailability and function .
Analyse Biochimique
Biochemical Properties
Choline citrate interacts with various enzymes, proteins, and other biomolecules. It is a precursor to acetylcholine, a neurotransmitter responsible for many nervous system functions . It also plays a role in the synthesis of phospholipids, such as phosphatidylcholine and sphingomyelin . These interactions are crucial for maintaining cell membrane integrity and facilitating signal transduction .
Cellular Effects
Choline citrate influences various types of cells and cellular processes. It is essential for proper functioning of liver, muscle, and brain cells . It ensures cell membrane integrity and is involved in lipid metabolism, preventing excessive fat build-up in the liver . Choline citrate also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of choline citrate involves its conversion into acetylcholine and phosphatidylcholine. The process is catalyzed by choline/ethanolamine phosphotransferase 1 (CEPT1), which transfers a phosphate group from CDP-choline to diacylglycerol . This mechanism allows choline citrate to exert its effects at the molecular level, influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of choline citrate change over time. It has been observed that choline and betaine levels increase rapidly after intake of choline citrate, with the peak observed at around 3 hours . The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of choline citrate vary with different dosages in animal models. While the precise optimal dosage is not definitively established, existing data demonstrate a positive impact of feeding choline ion, up to 25 g/day, during the transition period . High or excessive intakes can result in some side effects, including a fishy body odor, vomiting, excessive sweating, and salivation .
Metabolic Pathways
Choline citrate is involved in several metabolic pathways. It is a precursor to acetylcholine and phosphatidylcholine, playing a vital role in the choline metabolism pathway . It interacts with enzymes such as choline dehydrogenase, which catalyzes the first step of betaine synthesis .
Transport and Distribution
Choline citrate is transported and distributed within cells and tissues. It is thought that choline transport into blood cells and choline removal from plasma by cellular uptake into some tissues occur, especially under certain cardiovascular conditions . The compound’s localization or accumulation can be influenced by these transporters or binding proteins .
Subcellular Localization
Choline citrate is localized in various subcellular compartments. Choline transporter-like protein 1 (CTL1) and CTL2, which are highly expressed in certain cells, are localized in the plasma membrane and mitochondria, respectively . This subcellular localization can affect the activity or function of choline citrate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chothyn can be synthesized through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of precursor compounds under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of this compound. The temperature and pressure conditions are carefully monitored to ensure optimal reaction rates and product formation.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors that allow for continuous production. The process involves the use of high-purity raw materials and advanced purification techniques to obtain this compound in its purest form. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: Chothyn undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and results in the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: this compound can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents include halogens, alkylating agents, and acylating agents. The reaction conditions vary depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound
Comparaison Avec Des Composés Similaires
Chothyn can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Similar in structure but differs in reactivity and stability.
Compound B: Shares some chemical properties but has different applications in research and industry.
Compound C: Has similar biological activity but varies in its mechanism of action and molecular targets.
This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
77-91-8 |
|---|---|
Formule moléculaire |
C11H21NO8 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1/p-1 |
Clé InChI |
WRPUOFKIGGWQIJ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
SMILES canonique |
C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
Apparence |
White crystalline powder |
Key on ui other cas no. |
77-91-8 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Salts of (2-Hydroxyethyl)trimethylammonium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B195695.png)

